N-(phenylmethylene)pyrrolidine-3-amine

Description

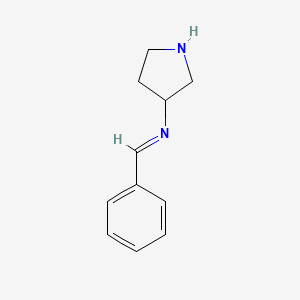

N-(Phenylmethylene)pyrrolidine-3-amine is a Schiff base derivative characterized by a pyrrolidine ring substituted at the 3-position with an amine group and a phenylmethylene (benzylidene) moiety. The presence of the phenylmethylene group imparts rigidity to the molecule, influencing its stereoelectronic properties and reactivity in nucleophilic or cycloaddition reactions .

Properties

Molecular Formula |

C11H14N2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

1-phenyl-N-pyrrolidin-3-ylmethanimine |

InChI |

InChI=1S/C11H14N2/c1-2-4-10(5-3-1)8-13-11-6-7-12-9-11/h1-5,8,11-12H,6-7,9H2 |

InChI Key |

WPUQMQDOJUUSMF-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1N=CC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Pyrrolidine Derivatives

4-(4-Methoxyphenyl)pyrrolidin-3-amine (Compound 20) :

- Structure : Features a methoxyphenyl substituent at the 4-position of pyrrolidine.

- Synthesis : Achieved in 93% yield via multicomponent reactions, with a retention time ($t_{\text{Ret}}$) of 0.51 min and $m/z = 193.1$ (M+H$^+$) .

- Key Difference : The absence of a phenylmethylene group reduces steric hindrance, enabling higher synthetic yields compared to more substituted analogs.

- 3-Methyl-4-phenylpyrrolidin-3-amine (Compound 21): Structure: Contains a methyl group at the 3-position and a phenyl group at the 4-position. Synthesis: Synthesized in 95% yield ($t_{\text{Ret}} = 0.31$ min, $m/z = 177.1$) .

- (3R)-(-)-Benzyl-3-(Methylamino)Pyrrolidine: Structure: Chiral pyrrolidine with a benzyl group and methylamine substituent. Synthesis: Not explicitly detailed, but stereochemical control is critical for applications in enantioselective catalysis . Key Difference: Chirality introduces stereochemical complexity absent in N-(phenylmethylene)pyrrolidine-3-amine.

Pyridine and Phosphonate Analogues

- 3-(Aminomethyl)pyridine: Structure: Pyridine ring with an aminomethyl substituent. Properties: Lower molecular weight ($C6H8N_2$) and distinct electronic properties due to the pyridine nitrogen . Key Difference: The aromatic pyridine ring alters reactivity compared to the non-aromatic pyrrolidine system.

- O,O′-Dialkyl α-Aminophosphonates: Structure: Phosphonate esters with α-amino and substituted benzyl groups. Synthesis: Derived from benzaldehyde, ammonium acetate, and dialkylphosphites, followed by hydrolysis . Key Difference: Phosphonate functionality introduces hydrolytic stability and chelating ability, differing from the imine linkage in Schiff bases.

Physicochemical and Spectral Properties

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-(phenylmethylene)pyrrolidine-3-amine?

- Methodological Answer : Synthesis typically involves multi-step reactions with careful control of parameters. For example, coupling pyridine derivatives with pyrrolidine precursors under inert atmospheres (e.g., nitrogen) using polar aprotic solvents (e.g., DMF, DMSO) and catalysts like copper(I) bromide. Reaction temperatures are maintained at mild ranges (30–40°C) to balance yield and purity. Post-synthesis purification often employs column chromatography with gradients of ethyl acetate/hexane .

- Key Parameters :

- Solvent: DMF or DMSO for solubility and reactivity.

- Catalysts: Copper or palladium catalysts for cross-coupling steps.

- Purification: Gradient elution chromatography for isolating the target compound.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm molecular structure by identifying proton environments and carbon frameworks (e.g., δ 8.87 ppm for pyridine protons in related compounds) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

- Infrared Spectroscopy (IR) : Detects functional groups like amines (e.g., 3298 cm for N-H stretches) .

Advanced Research Questions

Q. How do substituent electronic effects influence the reaction kinetics of this compound derivatives?

- Methodological Answer : Substituent effects are quantified using the Hammett equation (). For example, electron-withdrawing groups (e.g., -NO) on the phenyl ring decrease reaction rates with diazodiphenylmethane (DDM) due to reduced electron density at the reaction center. Meta-substituted derivatives exhibit attenuated resonance effects compared to para-substituted analogs, as shown by lower ρ values (e.g., ρ = 0.872 for meta vs. 0.884 for para) .

- Data Insight : Rate constants () for meta-substituted derivatives range from 0.45–1.20 L mol s in ethanol at 30°C, while para-substituted analogs show greater variability (0.30–1.50 L mol s) due to stronger resonance interactions .

Q. What methodologies resolve contradictions in substituent effect studies on phenylmethylene derivatives?

- Methodological Answer : Contradictions arise from competing inductive and resonance effects. To address this:

- Comparative Kinetic Studies : Compare meta- and para-substituted derivatives under identical conditions.

- Computational Modeling : Use density functional theory (DFT) to calculate charge distribution and transition states.

- Dual-Parameter Analysis : Apply the Taft equation () to separate inductive () and resonance () contributions. For example, inductive effects dominate (λ = ρ/ρ ≈ 0.87) in meta derivatives, while para derivatives show slightly stronger resonance contributions .

Q. How does catalyst selection impact cross-coupling reactions in synthesizing phenylmethylene-pyrrolidine derivatives?

- Methodological Answer :

- Palladium Catalysts : Efficient for aryl-amine couplings but require stringent anhydrous conditions.

- Copper Catalysts : Cost-effective for Ullmann-type reactions but may require higher temperatures.

- Example: Copper(I) bromide in DMSO at 35°C achieved 17.9% yield for a related pyrazole-pyrrolidine derivative, highlighting trade-offs between yield and reaction simplicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.